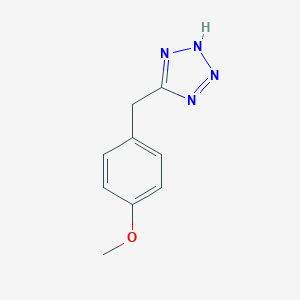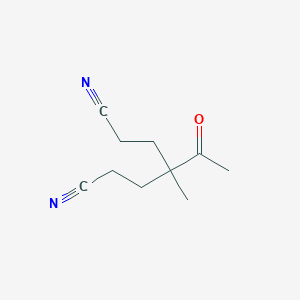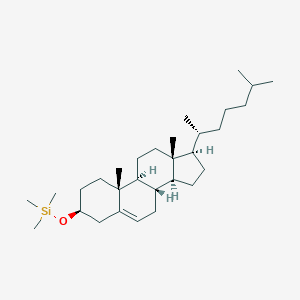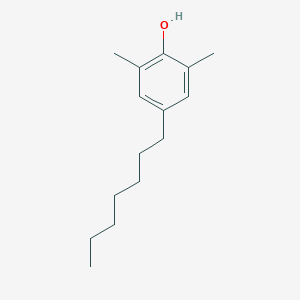
Acide 4-oxododécanedioïque
Vue d'ensemble
Description
4-Oxododecanedioic acid, also known as ODDD or 4-oxo-C12-acid, is a naturally occurring organic acid that is found in some plants, fungi, and bacteria. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, food additives, and other industrial chemicals. ODDD is also known to have various biochemical and physiological effects, making it a useful tool for researchers in the pharmaceutical, food, and biotechnology industries.
Applications De Recherche Scientifique
Chimie verte et synthèse durable
La synthèse de l'acide 4-oxododécanedioïque à partir de ressources renouvelables s'aligne sur les principes de la chimie verte. Les chercheurs explorent des voies durables, telles que la fermentation microbienne ou les procédés enzymatiques, pour produire ce composé. Son potentiel en tant que produit chimique de plateforme bio-sourcé est prometteur.
Ces applications mettent en évidence la polyvalence et l'importance de l'this compound dans divers contextes scientifiques et industriels. Si vous souhaitez obtenir plus de détails ou des applications supplémentaires, n'hésitez pas à demander ! 🌟
Orientations Futures
Propriétés
IUPAC Name |
4-oxododecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c13-10(8-9-12(16)17)6-4-2-1-3-5-7-11(14)15/h1-9H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXMOTDTSDYYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)CCC(=O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30828-09-2 | |
| Record name | 4-Oxododecanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030828092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-OXODODECANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9QS92H2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Oxododecanedioic acid in the context of plant-herbivore interactions?
A1: While the provided research doesn't directly investigate the role of 4-Oxododecanedioic acid in plant-herbivore interactions, it highlights its presence in Coniogramme japonica []. This discovery is noteworthy because closely related compounds, like 4-Oxododecanoic acid, have been shown to have insecticidal properties, particularly against the leaf-chewer Spodoptera exigua []. This suggests a potential role of 4-Oxododecanedioic acid in plant defense mechanisms, but further research is needed to confirm its specific activity.
Q2: Has 4-Oxododecanedioic acid been chemically synthesized, and if so, what methods are employed?
A2: Yes, 4-Oxododecanedioic acid has been successfully synthesized [, ]. While the provided abstracts don't delve into the specific synthetic procedures, they indicate the existence of established methods for its production. Researchers interested in the detailed synthetic protocols would need to consult the full research articles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


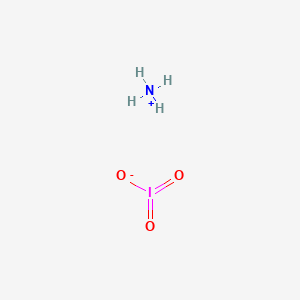
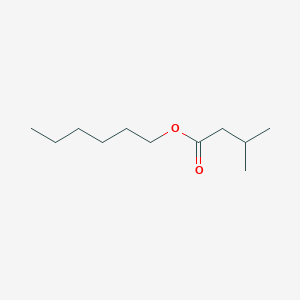
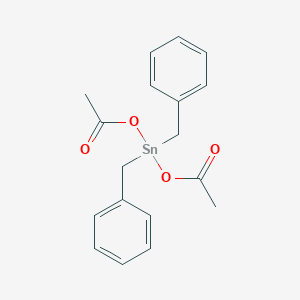


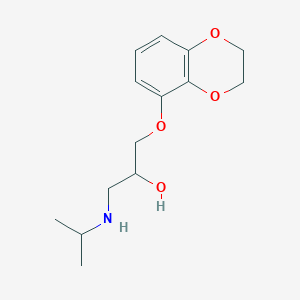

![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)

